2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]-
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Overview
Description
2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of a methoxyphenyl group and an amino methylene linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- typically involves the condensation of 2H-1-benzopyran-2,4(3H)-dione with 2-methoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as chromatography can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2,4(3H)-dione: Lacks the methoxyphenyl and amino methylene groups, resulting in different chemical properties and biological activities.
3,4-Dihydro-2H-1-benzopyran: A reduced form of benzopyran with different reactivity and applications.
2-Phenylchroman: Contains a phenyl group instead of a methoxyphenyl group, leading to variations in its chemical behavior.
Uniqueness
2H-1-Benzopyran-2,4(3H)-dione, 3-[[(2-methoxyphenyl)amino]methylene]- is unique due to the presence of the methoxyphenyl and amino methylene groups, which enhance its reactivity and potential for diverse biological activities. These structural features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-3-[(2-methoxyphenyl)iminomethyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-13(15)18-10-12-16(19)11-6-2-4-8-14(11)22-17(12)20/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWNANVNQZFAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162133 |
Source
|
Record name | 3-[[(2-Methoxyphenyl)amino]methylene]-2H-1-benzopyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95522-73-9 |
Source
|
Record name | 3-[[(2-Methoxyphenyl)amino]methylene]-2H-1-benzopyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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